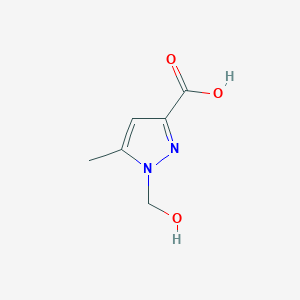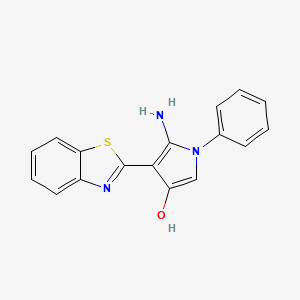![molecular formula C10H8N2O3 B12871379 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid is a heterocyclic compound that contains both an oxazole ring and an acrylic acid moietyThe molecular formula of this compound is C10H8N2O3, and it has a molecular weight of 204.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and the absence of metal catalysts . The reaction typically takes place at room temperature and achieves total conversion within 6 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid: This compound has a similar structure but differs in the position of the amino group.
2-Aminobenzoxazole derivatives: These compounds share the benzoxazole core but have different substituents.
Uniqueness
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(E)-3-(2-amino-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-10-12-7-3-1-2-6(9(7)15-10)4-5-8(13)14/h1-5H,(H2,11,12)(H,13,14)/b5-4+ |
InChI Key |
SQPOKXCRVVNCHU-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)





![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)

